- Substantially pure vemurafenib and its salts, World Intellectual Property Organization, , ,

Cas no 918504-65-1 (Vemurafenib)

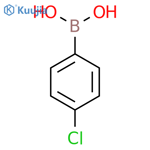

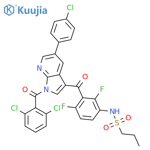

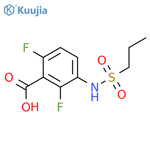

Vemurafenib structure

상품 이름:Vemurafenib

CAS 번호:918504-65-1

MF:C23H18ClF2N3O3S

메가와트:489.92213010788

MDL:MFCD18074504

CID:822534

PubChem ID:42611257

Vemurafenib 화학적 및 물리적 성질

이름 및 식별자

-

- N-(3-(5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

- Vemurafenib (PLX4032, RG7204)

- PLX4032

- PLX-4032

- PLX-4032 (RG7024)

- PLX4032 (Vemurafenib)

- R7204

- Vemurafenib

- Vemurafenib (PLX4032)

- Vemurafenib(PLX4032,RG7204,RO5185426,Zelboraf®)

- PLX4032, RG7204, ZELBORAF, RO5185426

- RG7204

- RO5185426

- Zelboraf

- PLX 4032

- RG 7204

- RO 5185426

- N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide

- 207SMY3FQT

- NSC761431

- 1-PROPANESULFONAMIDE, N-[3-[[5-(4-CHLOROPHENYL)-1H-PYRROLO[2,3-B]PYRIDIN

- N-[3-[[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide (ACI)

- Propane-1-sulfonic acid [3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]amide

- Ro 51-85426

- 918504-65-1

- 3og7

- PB11741

- HB4285

- SY067868

- DTXCID00161201

- N-(3-(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-propane-1-sulfonamide

- SR-01000941568

- J-522975

- 1-Propanesulfonamide, N-(3-((5-(4-chlorophenyl)-1H- pyrrolo(2,3-b)pyridin-3- yl)carbonyl)-2,4-difluorophenyl)-

- J-690009

- SCHEMBL298931

- Vemurafenib (PLX4032)?

- NCGC00250399-01

- RG-7204

- UNII-207SMY3FQT

- VEMURAFENIB [JAN]

- HMS3265N03

- VEMURAFENIB [MI]

- NSC-761431

- N-{3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-

- VEMURAFENIB [WHO-DD]

- N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide

- BCP25783

- Vemurafenib [USAN:INN]

- GPXBXXGIAQBQNI-UHFFFAOYSA-N

- NS00008103

- HMS3654P09

- HMS3265M03

- EX-A1335

- N-[3-[[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-PropanesulfonaMide

- HY-12057

- Vemurafenib [USAN]

- BRAF (V600E) kinase inhibitor RO5185426

- N-(3-{(5-(4-chlorophenyl)-1H-pyrrolo(2,3-b)pyridin-3-yl)carbonyl}-2,4- difluorophenyl)propane-1-sulfonamide

- BRD-K56343971-001-14-8

- CS-0216

- carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide

- VEMURAFENIB [ORANGE BOOK]

- BRD-K56343971-001-02-3

- Vemurafenib; PLX4032

- HMS3265N04

- DB08881

- GTPL5893

- N-{3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide

- CHEBI:63637

- Q423111

- HMS3748G15

- 1-Propanesulfonamide, N-(3-((5-(4-chlorophenyl)-1H-pyrrolo(2,3-b)pyridin-3- yl)carbonyl)-2,4-difluorophenyl)-

- HSDB 8143

- CCG-264883

- MFCD18074504

- N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl]propane-1-sulfonamide

- R-7204

- PLX4032,Vemurafenib, RG7204, RO5185426, Zelboraf

- n-(3-((5-(4-chlorophenyl)-1h-pyrrolo(2,3-b)pyridin-3-yl)carbonyl)-2,4-difluorophenyl)-1-propanesulfonamide

- SW218095-2

- VEMURAFENIB [VANDF]

- BRD-K56343971-001-05-6

- D09996

- AKOS007930804

- BDBM50396483

- AC-25010

- vemurafenibum

- 1029872-54-5

- [(2S,5R)-2,5-Dimethyl-4-[(tetrahydro-2H-pyran-4-yl)methyl]-1-piperazinyl][3-[(5-fluoro-2-methyl-4-pyrimidinyl)amino]-4,6-dihydro-6,6 -dimethylpyrrolo[3,4-c]pyrazol-5(1H)-yl]methanone

- N-(3-((5-(4-Chlorophenyl)-1H-pyrrolo(2,3-b)pyridin-3-yl)carbonyl)-2,4- difluorophenyl)propane-1-sulfonamide

- DTXSID50238710

- s1267

- C23H18ClF2N3O3S

- BRAF(V600E) Kinase Inhibitor RO5185426

- 1-Propanesulfonamide, N-(3-((5-(4-chlorophenyl)-1H-pyrrolo(2,3-b)pyridin-3-yl)carbonyl)-2,4-difluorophenyl)-

- HMS3265M04

- RO5185426 , RG7204 , PLX4032

- EX-A053

- Vemurafenib;PLX-4032

- BRD-K56343971-001-10-6

- NCGC00250399-05

- ME-0096

- CHEMBL1229517

- BRD-K56343971-001-12-2

- Vemurafenib (JAN/USAN/INN)

- SR-01000941568-1

- NCGC00250399-08

- NSC-800964

- Zelboraf (TN)

- N-(3-(5-(4-Chlorophenyl)-1H-pyrrolo(2,3-b)pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

- propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide

- AB01273970_03

- EN300-23265091

- VEMURAFENIB [INN]

- NSC800964

- VEMURAFENIB (MART.)

- Propane-1-sulfonic acid (3-

- SDCCGSBI-0647659.P002

- AB01273970-01

- RO-51-85426

- VEMURAFENIB [MART.]

- 1415041-85-8

- N-(3-((5-(4-chlorophenyl)-1H-pyrrolo(2,3-b)pyridin-3-yl)carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

- L01XE15

- RO-5185426

-

- MDL: MFCD18074504

- 인치: 1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)

- InChIKey: GPXBXXGIAQBQNI-UHFFFAOYSA-N

- 미소: O=C(C1C(F)=C(NS(CCC)(=O)=O)C=CC=1F)C1C2C(=NC=C(C3C=CC(Cl)=CC=3)C=2)NC=1

계산된 속성

- 정밀분자량: 489.072547g/mol

- 표면전하: 0

- XLogP3: 5

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 7

- 회전 가능한 화학 키 수량: 7

- 동위원소 질량: 489.072547g/mol

- 단일 동위원소 질량: 489.072547g/mol

- 수소 결합 토폴로지 분자 극성 표면적: 100Ų

- 중원자 수량: 33

- 복잡도: 790

- 동위원소 원자 수량: 0

- 원자 구조의 중심 수량을 확정하다.: 0

- 정의되지 않은 원자 구성 센터 수: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 총 키 단위 수량: 1

실험적 성질

- Stability Shelf Life: Stable if stored as directed; avoid strong oxidizing agents

- Temperature: Dangerous products of decomposition: thermal ecomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

- Dissociation Constants: pKa = 7.2 (amine) (est)

- 색과 성상: No data available

- 밀도: 1.46

- 융해점: 260-262 °C

- 비등점: 711.4±70.0 °C at 760 mmHg

- 플래시 포인트: 384.0±35.7 °C

- 용해도: Soluble in DMSO (100 mg/mL), and methanol. Insoluble in ethanol, and water

- PSA: 100.30000

- LogP: 6.69800

Vemurafenib 보안 정보

- 신호어:Warning

- 피해 선언: H315-H319-H335

- 경고성 성명: P261-P305+P351+P338

- 보안 지침: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음

- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Vemurafenib 세관 데이터

- 세관 번호:2935009090

- 세관 데이터:

?? ?? ??:

2935009090개요:

2935009090 기타 술폰산염 (아세틸기) 아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:35.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2935009090 기타 술파민 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:35.0%

Vemurafenib 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DC1071-100 mg |

Vemurafenib (PLX4032) |

918504-65-1 | 100mg |

$200.0 | 2022-02-28 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V837232-500mg |

Vemurafenib (PLX4032, RG7204) |

918504-65-1 | 98% | 500mg |

¥1,274.00 | 2022-09-28 | |

| TRC | V118500-10mg |

Vemurafenib |

918504-65-1 | 10mg |

$ 87.00 | 2023-09-05 | ||

| TRC | V118500-200mg |

Vemurafenib |

918504-65-1 | 200mg |

$894.00 | 2023-05-17 | ||

| Ambeed | A268279-1g |

N-(3-(5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide |

918504-65-1 | 98+% | 1g |

$243.0 | 2023-09-01 | |

| BAI LING WEI Technology Co., Ltd. | 1349108-25MG |

Vemurafenib, 99%, a first-in-class, selective, potent inhibitor of B-RAF kinase, with IC50s of 31 and 48 nM for RAFV600E and c-RAF-1, respectively |

918504-65-1 | 99% | 25MG |

¥ 765 | 2022-04-26 | |

| DC Chemicals | DC1071-1 g |

Vemurafenib (PLX4032) |

918504-65-1 | 1g |

$800.0 | 2022-02-28 | ||

| LKT Labs | V1668-10 mg |

Vemurafenib |

918504-65-1 | ≥98% | 10mg |

$88.30 | 2023-07-10 | |

| ChemScence | CS-0216-500mg |

Vemurafenib |

918504-65-1 | 99.83% | 500mg |

$420.0 | 2022-04-26 | |

| ChemScence | CS-0216-200mg |

Vemurafenib |

918504-65-1 | 99.83% | 200mg |

$252.0 | 2022-04-26 |

Vemurafenib 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 10 - 20 min, 25 - 30 °C; 6 h, 30 °C → 105 °C

참조

합성 방법 2

반응 조건

1.1 Reagents: Pyridine Solvents: Tetrahydrofuran ; 10 - 15 min, 25 - 35 °C; 8 h, 25 - 35 °C

참조

- A novel process for preparing vemurafenib, India, , ,

합성 방법 3

반응 조건

1.1 Reagents: Ammonia Solvents: Methanol , Dimethylformamide ; 18 h, 25 °C → 55 °C

1.2 Solvents: Methanol ; 30 min, 45 - 55 °C; 55 °C → 25 °C; overnight, 4 °C

1.2 Solvents: Methanol ; 30 min, 45 - 55 °C; 55 °C → 25 °C; overnight, 4 °C

참조

- Solid state forms of vemurafenib hydrochloride and preparation, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건

1.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ; 10 min, 0 °C; 30 min, cooled

1.2 Solvents: 1,2-Dichloroethane ; 40 min, cooled; overnight, 0 - 20 °C

1.2 Solvents: 1,2-Dichloroethane ; 40 min, cooled; overnight, 0 - 20 °C

참조

- Preparation of crystalline forms of vemurafenib, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건

참조

- Preparation of conjugate compounds for the degradation of RAF, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건

1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 20 - 25 °C; 10 - 20 min, 25 - 30 °C; 30 °C → 105 °C; 6 h, 95 - 105 °C

참조

- Substantially pure vemurafenib, India, , ,

합성 방법 7

반응 조건

1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: 1,4-Dioxane , Water ; 3 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 20 - 30 min, rt; 10 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 20 - 30 min, rt; 10 min, rt

참조

- Novel processes for the preparation of vemurafenib, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건

1.1 Reagents: Ammonia Solvents: Methanol ; 20 - 25 °C; 25 °C → 55 °C; 10 - 20 h, 50 - 55 °C

참조

- Process for preparation of N-[3-[[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide, United States, , ,

합성 방법 9

반응 조건

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, 0 - 5 °C

1.2 2 h

1.2 2 h

참조

- A process for preparation of amorphous vemurafenib, India, , ,

합성 방법 10

반응 조건

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 1 h, 20 - 25 °C; 3 h, 20 - 25 °C

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, 0 - 5 °C; 5 °C → 20 °C

1.3 Reagents: Pyridine Solvents: Dichloromethane ; 3 h, 20 - 25 °C

1.4 Reagents: Water ; 0 °C

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 30 min, 0 - 5 °C; 5 °C → 20 °C

1.3 Reagents: Pyridine Solvents: Dichloromethane ; 3 h, 20 - 25 °C

1.4 Reagents: Water ; 0 °C

참조

- An improved process for the preparation of vemurafenib, India, , ,

합성 방법 11

반응 조건

1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 10 min, 3 °C

1.2 Solvents: Dichloromethane ; 25 min, 0 °C → 5 °C; 0 °C → 25 °C; 3 h, 25 °C

1.2 Solvents: Dichloromethane ; 25 min, 0 °C → 5 °C; 0 °C → 25 °C; 3 h, 25 °C

참조

- Process for the preparation of vemurafenib and its intermediates, India, , ,

합성 방법 12

반응 조건

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 30 min, rt; 2 h, rt

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 3 h, rt

1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ; 3 h, rt

참조

- Method for preparation of N-{3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl} propane-1-sulfonamide, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건

1.1 Reagents: Ammonia Solvents: Methanol , Dimethylacetamide ; 25 - 30 °C; 30 °C → 55 °C; 4 h, 55 °C; 55 °C → 30 °C

1.2 Solvents: Methanol ; 25 - 30 °C; 3 h, 25 - 30 °C

1.2 Solvents: Methanol ; 25 - 30 °C; 3 h, 25 - 30 °C

참조

- Improved process for the preparation of propane-1-sulfonic acid {3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide, India, , ,

합성 방법 14

반응 조건

1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: 1,4-Dioxane , Water ; rt; 10 min, 100 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

참조

- Rapid, microwave-assisted organic synthesis of selective V600EBRAF inhibitors for preclinical cancer research, Tetrahedron Letters, 2012, 53(32), 4161-4165

합성 방법 15

반응 조건

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: 1,2-Dichloroethane ; 5 h, 71 - 73 °C; 73 °C → 30 °C

1.2 5 h, 90 - 95 °C; 95 °C → 30 °C

1.3 Reagents: Ammonia Solvents: Methanol ; 4 h, 50 - 55 °C

1.2 5 h, 90 - 95 °C; 95 °C → 30 °C

1.3 Reagents: Ammonia Solvents: Methanol ; 4 h, 50 - 55 °C

참조

- Simple preparing method of vemurafenib or analogue thereof, China, , ,

합성 방법 16

반응 조건

1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 - 5 °C

1.2 Reagents: Oxalyl chloride Solvents: Dichloromethane ; rt; 2 h, rt

1.3 5 h, rt

1.4 Reagents: Water ; 1 h, rt

1.2 Reagents: Oxalyl chloride Solvents: Dichloromethane ; rt; 2 h, rt

1.3 5 h, rt

1.4 Reagents: Water ; 1 h, rt

참조

- New processes for the preparation of vemurafenib, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건

1.1 Reagents: Ammonia Solvents: Methanol , Tetrahydrofuran ; 24 h, 28 - 35 °C

참조

- Process for preparation of diprotected pyrrolo[2,3-b]pyridine intermediates useful in industrial scale production of biologically active compounds, United States, , ,

합성 방법 18

반응 조건

1.1 Reagents: Ammonia Solvents: Methanol , Dimethylacetamide ; 30 °C → 55 °C; 24 h, 50 - 55 °C

참조

- A process for the preparation of vemurafenib, India, , ,

합성 방법 19

반응 조건

참조

- Simultaneously improving the physicochemical and pharmacokinetic properties of vemurafenib through cocrystallization strategy, Journal of Drug Delivery Science and Technology, 2022, 70,

Vemurafenib Raw materials

- (4-chlorophenyl)boronic acid

- N-(3-(5-(4-Chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo2,3-b-pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

- 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine

- N-[3-(3-cyanopropanoyl)-2,4-difluorophenyl]propane-1-sulfonamide

- Methanone, (3-amino-2,6-difluorophenyl)[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-

- (dimethoxymethyl)dimethylamine

- 2-(4-chlorophenyl)acetaldehyde

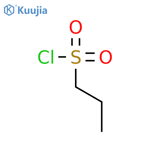

- propane-1-sulfonyl chloride

- 2,6-Difluoro-3-(propylsulfonaMido)benzoic acid

- N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

- 2,6-Difluoro-3-(propane-1-sulfonylamino)-benzoyl chloride

- N-[3-[[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]hydroxymethyl]-2,4-difluorophenyl]-1-propanesulfonamide

Vemurafenib Preparation Products

Vemurafenib 관련 문헌

-

Mohammad Navid Soltani Rad,Somayeh Behrouz,Kiana Shahbazkhani,Marzieh Behrouz,Elham Zarenezhad,Ali Ghanbariasad RSC Adv. 2023 13 24656

-

Xiangqian Kong,Jie Qin,Zeng Li,Adina Vultur,Linjiang Tong,Enguang Feng,Geena Rajan,Shien Liu,Junyan Lu,Zhongjie Liang,Mingyue Zheng,Weiliang Zhu,Hualiang Jiang,Meenhard Herlyn,Hong Liu,Ronen Marmorstein,Cheng Luo Org. Biomol. Chem. 2012 10 7402

-

P. Morlière,F. Boscá,A. M. S. Silva,A. Teixeira,A. Galmiche,J-C. Mazière,V. Nourry,J. Ferreira,R. Santus,P. Filipe Photochem. Photobiol. Sci. 2015 14 2119

-

G. M. Verkhivker Mol. BioSyst. 2016 12 3146

-

Dipali Patel,Yandong Gao,Kyungjin Son,Christian Siltanen,Richard M. Neve,Katherine Ferrara,Alexander Revzin Lab Chip 2015 15 4614

918504-65-1 (Vemurafenib) 관련 제품

- 1254567-71-9(N-(2,4-Difluoro-3-formylphenyl)-propane-1-sulfonamide)

- 140182-26-9(Benzenesulfonamide, 4-fluoro-N-[3-(3-pyridinylcarbonyl)phenyl]-)

- 918505-61-0(BRAF inhibitor)

- 915412-34-9(Methanesulfonamide,N-[3-(1H-indol-4-yl)-5-(3-pyridinylcarbonyl)phenyl]-)

- 918504-61-7(N-[2,4-Difluoro-3-[[5-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenyl]benzenesulfonamide)

- 918523-56-5(N-(2,4-difluoro-3-(hydroxy(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)phenyl)propane-2-sulfonamide)

- 918523-58-7(N-(2,4-difluoro-3-formyl-phenyl)propane-1-sulfonamide)

- 915412-90-7(Methanesulfonamide,N-[3-(2-cyano-1H-indol-4-yl)-5-(3-pyridinylcarbonyl)phenyl]-)

- 875637-97-1(Methanesulfonamide,N-[4-[3-(2-ethylphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]-)

- 875638-14-5(Methanesulfonamide,N-[4-[3-(2,3-difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]-)

추천 공급업체

Amadis Chemical Company Limited

(CAS:918504-65-1)Vemurafenib

순결:99%/99%

재다:1g/5g

가격 ($):240.0/457.0

atkchemica

(CAS:918504-65-1)Vemurafenib

순결:95%+

재다:1g/5g/10g/100g

가격 ($):문의